molecular formula C11H11NO4 B016098 (S)-Benzyl (2-oxooxetan-3-YL)carbamate CAS No. 26054-60-4

(S)-Benzyl (2-oxooxetan-3-YL)carbamate

Cat. No.: B016098
CAS No.: 26054-60-4
M. Wt: 221.21 g/mol
InChI Key: CWFZPRQDHIUBDO-VIFPVBQESA-N
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Description

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral compound that belongs to the class of oxetane derivatives Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the oxetane derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by starting with chiral precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (2-oxooxetan-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while reduction can produce open-chain alcohols or amines.

Scientific Research Applications

(S)-Benzyl (2-oxooxetan-3-YL)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained oxetane ring can undergo ring-opening reactions, which can be exploited in enzyme inhibition or activation. The carbamate group can form stable covalent bonds with active site residues, leading to prolonged biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(2-oxooxetan-3-yl)carbamate
  • ®-tert-Butyl (2-oxooxetan-3-yl)carbamate
  • N-Carbobenzyloxy-D-serine-beta-lactone

Uniqueness

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is unique due to its specific chiral configuration and the presence of both an oxetane ring and a benzyl carbamate group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and medicinal applications.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333188
Record name Benzyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26054-60-4
Record name Benzyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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